

Predicting the Electron Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway

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Compound of Interest

Compound Name:	4-(Isopropylamino)-4-oxobutanoic acid
CAS No.:	6622-04-4
Cat. No.:	B3060698

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Understanding the fragmentation of **4-(Isopropylamino)-4-oxobutanoic acid** is key to its identification and quantification in complex matrices. While a publicly available experimental spectrum for this specific molecule is not readily available, we can predict its fragmentation behavior with high confidence by applying established principles of mass spectrometry.^[1] The structure contains two key functional groups that will direct fragmentation: a terminal carboxylic acid and a secondary N-isopropylamide.

The molecular weight of **4-(Isopropylamino)-4-oxobutanoic acid** (C₇H₁₃NO₃) is 159.18 g/mol ^[2]. In positive mode ESI, the molecule will readily accept a proton, primarily at the amide oxygen or the isopropylamine nitrogen, to form the precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 160.1.

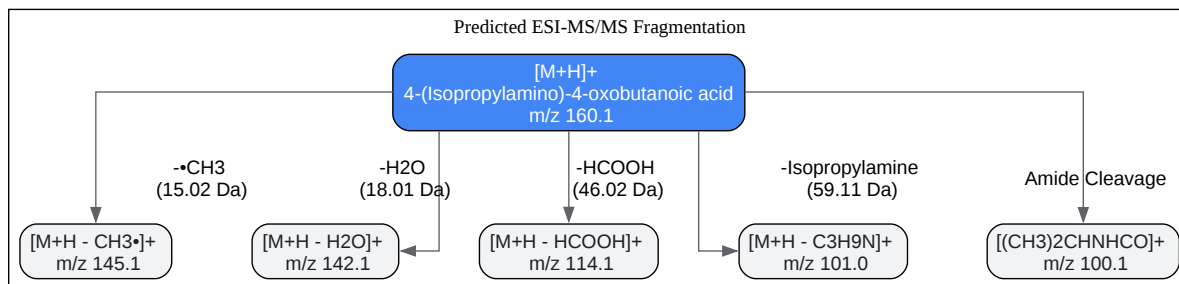
Proposed Fragmentation Pathways for [M+H]⁺ at m/z 160.1

Collision-Induced Dissociation (CID) of the m/z 160.1 precursor ion is expected to initiate several competing fragmentation pathways. The most energetically favorable pathways involve

the formation of stable neutral losses or stable fragment ions.

- Alpha-Cleavage at the Isopropyl Group: A hallmark of aliphatic amines and amides is the cleavage of a C-C bond adjacent to the nitrogen atom.[3] For the N-isopropyl group, this would involve the loss of a methyl radical ($\bullet\text{CH}_3$) to form a highly stable resonance-stabilized iminium ion at m/z 145.1.
- Amide Bond Fragmentation: The amide bond itself is a site of facile cleavage.
 - Cleavage A (Loss of Isopropylamine): Cleavage of the amide C-N bond can result in the loss of neutral isopropylamine ($\text{C}_3\text{H}_9\text{N}$, 59.11 Da), leading to the formation of a succinyl fragment ion at m/z 101.0.
 - Cleavage B (Formation of Isopropylaminocarbonyl ion): Alternatively, cleavage of the bond between the carbonyl carbon and the adjacent CH_2 group can produce the isopropylaminocarbonyl cation, $[(\text{CH}_3)_2\text{CHNHCO}]^+$, at m/z 100.1.
- Neutral Losses from the Carboxylic Acid: The carboxylic acid moiety can undergo characteristic neutral losses.
 - Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of water (H_2O , 18.01 Da), which would yield a fragment ion at m/z 142.1.
 - Loss of Formic Acid: The combined loss of CO and H_2O as formic acid (HCOOH , 46.02 Da) is also possible, resulting in an ion at m/z 114.1.

The following diagram illustrates these predicted fragmentation pathways originating from the protonated parent molecule.



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Caption: Predicted ESI-MS/MS fragmentation pathways for protonated **4-(Isopropylamino)-4-oxobutanoic acid**.

Summary of Predicted Fragment Ions

Predicted m/z	Proposed Formula	Description of Loss
160.1	[C7H14NO3] ⁺	Precursor Ion ([M+H] ⁺)
145.1	[C6H11NO3] ⁺	Loss of a methyl radical (\bullet CH3) from the isopropyl group
142.1	[C7H12NO2] ⁺	Neutral loss of water (H2O) from the carboxylic acid
114.1	[C6H12NO] ⁺	Neutral loss of formic acid (HCOOH)
101.0	[C4H5O3] ⁺	Loss of neutral isopropylamine
100.1	[C4H8NO] ⁺	Isopropylaminocarbonyl cation

Comparison with Alternative Analytical Techniques

While LC-MS provides unparalleled sensitivity and direct analysis of polar compounds, other techniques offer complementary information and may be preferable depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] [5] However, **4-(Isopropylamino)-4-oxobutanoic acid** is a polar, non-volatile amido-acid, making it unsuitable for direct GC-MS analysis.[6]

Requirement for Derivatization: To analyze this compound by GC-MS, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[6][7] A common approach involves a two-step derivatization:

- Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to mask its polarity.
- Acylation/Silylation: The amide N-H proton can be derivatized using reagents like pentafluoropropionic anhydride (PFPA) or a silylating agent (e.g., BSTFA).

Comparison:

Feature	ESI-LC-MS	GC-MS
Sample Prep	Minimal (dilute and shoot)	Requires derivatization (multi-step, can introduce artifacts)
Analyte Suitability	Ideal for polar, non-volatile compounds	Requires volatile, thermally stable compounds (or derivatives)
Throughput	High	Lower due to sample prep time
Information	Molecular weight and structural data from fragmentation	Structural data from fragmentation, retention time provides an additional identification point

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural confirmation. While less sensitive than mass spectrometry, it provides detailed information about the chemical environment and connectivity of every atom in the molecule. Although specific NMR data for this compound is not available in the searched literature[8][9][10], a predicted spectrum can be inferred.

Predicted ^1H -NMR Signals:

- Isopropyl Group: A doublet for the two methyl groups (CH_3) and a septet for the methine proton (CH).
- Butanoic Acid Backbone: Two distinct signals, likely triplets, for the two methylene groups ($-\text{CH}_2-\text{CH}_2-$).
- Amide Proton: A doublet for the N-H proton, coupling with the isopropyl methine proton.
- Carboxylic Acid Proton: A broad singlet for the $-\text{COOH}$ proton.

Comparison:

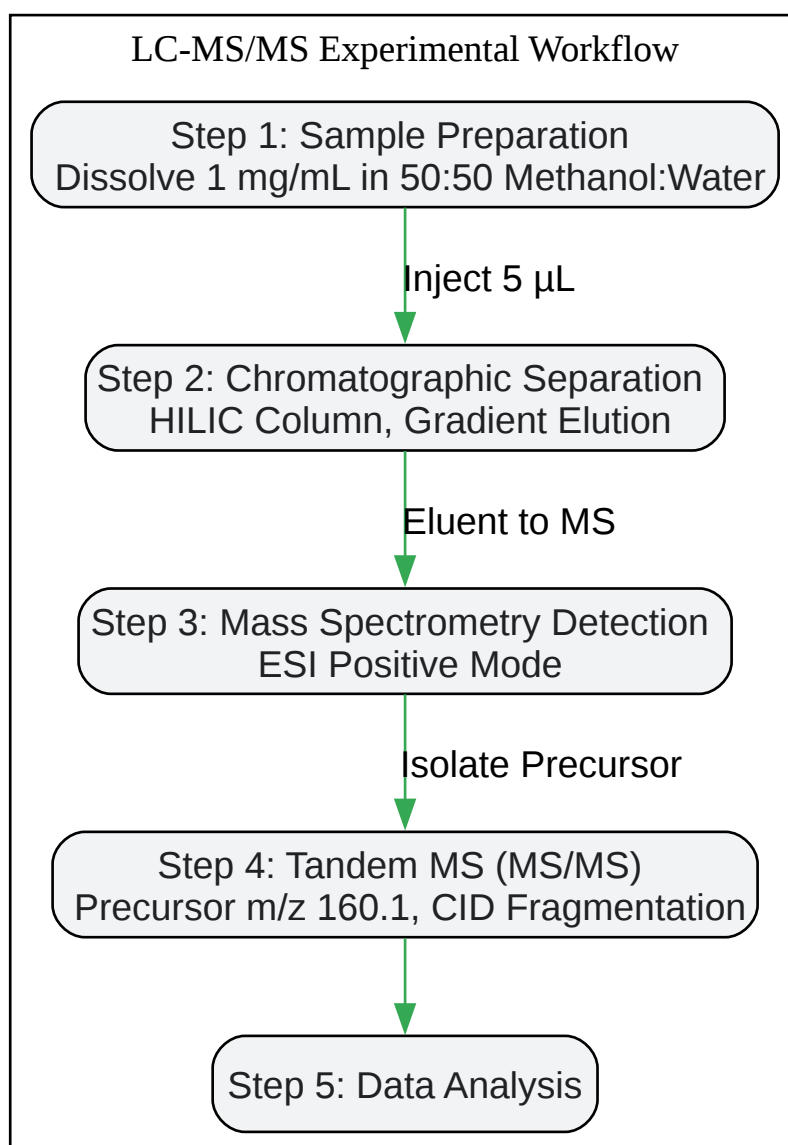
Feature	Mass Spectrometry (MS)	Nuclear Magnetic Resonance (NMR)
Primary Information	Mass-to-charge ratio (molecular weight and elemental composition)	Atomic connectivity and chemical environment
Sensitivity	High (picomole to femtomole)	Low (micromole to nanomole)
Structure Elucidation	Infers structure from fragments	Provides definitive, unambiguous structure
Quantification	Excellent, especially with stable isotope standards	Good, but requires higher concentrations

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: ESI-MS/MS Analysis via Liquid Chromatography

This protocol outlines a standard approach for analyzing the target compound using a modern LC-MS/MS system.



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Caption: Standard experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **4-(Isopropylamino)-4-oxobutanoic acid** in a 50:50 (v/v) mixture of methanol and deionized water.
 - Create a working solution of 1 µg/mL by diluting the stock solution in the mobile phase starting condition.
- Liquid Chromatography (LC):
 - Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). HILIC is well-suited for retaining this polar analyte.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Range: m/z 50-250 for full scan (MS1).
 - MS/MS: Perform product ion scans on the precursor ion at m/z 160.1.
 - Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is based on common methods for derivatizing amino acids and related compounds for GC-MS analysis.^{[6][11]}

Step-by-Step Methodology:

- **Drying:** Place 50 μL of the sample in an aqueous solution into a vial and evaporate to complete dryness under a stream of nitrogen.
- **Esterification:**
 - Add 100 μL of 2M HCl in methanol.
 - Cap the vial tightly and heat at 80 °C for 60 minutes.
 - Evaporate the reagent under a stream of nitrogen.
- **Acylation:**
 - Add 50 μL of ethyl acetate and 50 μL of pentafluoropropionic anhydride (PFPA).
 - Cap the vial and heat at 65 °C for 30 minutes.
 - Evaporate the reagent and excess solvent under a stream of nitrogen.
- **Reconstitution and Analysis:**
 - Reconstitute the dried derivative in 100 μL of toluene.
 - Inject 1 μL of the reconstituted sample into the GC-MS system.

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